Product packaging for CNQX disodium salt(Cat. No.:CAS No. 479347-85-8)

CNQX disodium salt

Cat. No.: B1662576
CAS No.: 479347-85-8
M. Wt: 276.12 g/mol
InChI Key: YCXDDPGRZKUGDG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Quinoxalinediones as Glutamate (B1630785) Receptor Antagonists

The field of neuropharmacology experienced a significant advancement with the development of selective antagonists for glutamate receptors. For a considerable period, the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors was extensively characterized, largely due to the early availability of specific antagonists. nih.govbohrium.com However, the study of "non-NMDA" receptors, which include the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, was hampered by the lack of potent and selective antagonists. nih.govbohrium.comnih.gov

This changed in the late 1980s with the introduction of a class of compounds known as quinoxalinediones. nih.gov Research published by Honoré and colleagues in 1988 identified quinoxalinediones as potent and competitive antagonists of non-NMDA glutamate receptors. nih.govbohrium.com This discovery was a pivotal moment, providing neuroscientists with the critical pharmacological tools needed to differentiate between the roles of various glutamate receptor subtypes. nih.gov Compounds like 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) and others in its class enabled a more precise investigation into the structure-activity relationships of quisqualate and kainate receptors and their function in synaptic transmission throughout the mammalian central nervous system. nih.govmdpi.com

Significance of CNQX Disodium (B8443419) Salt in Elucidating Glutamatergic Neurotransmission

CNQX disodium salt is a derivative of CNQX, specifically developed to be more soluble in water, which enhances its utility in experimental settings. rndsystems.comtocris.comhellobio.com Its significance lies in its potent and competitive antagonism of AMPA and kainate receptors, the primary mediators of fast excitatory synaptic transmission in the brain. nih.govmedchemexpress.comapexbt.com Research has consistently shown that CNQX acts as a competitive antagonist at both AMPA and kainate receptors, with IC₅₀ values (the concentration required to inhibit 50% of the receptor response) of approximately 0.3 µM and 1.5 µM, respectively. rndsystems.comtocris.commedchemexpress.comapexbt.comabcam.com

Furthermore, CNQX also displays activity as an antagonist at the glycine (B1666218) modulatory site of the NMDA receptor complex, although with a significantly lower potency (IC₅₀ ≈ 25 µM). rndsystems.comtocris.comchemicalbook.comtocris.com This differential affinity allows researchers to pharmacologically dissect glutamatergic pathways, making it possible to isolate and study NMDA receptor-dependent processes by blocking the more sensitive AMPA and kainate receptors. chemicalbook.com The availability of CNQX and its water-soluble salt has been instrumental in clarifying that the vast majority of central synapses utilize glutamate as a transmitter, acting predominantly at non-NMDA receptors for the primary response. nih.gov

Chemical Properties of this compound
PropertyValueSource
Chemical Name6-Cyano-7-nitroquinoxaline-2,3-dione disodium rndsystems.comtocris.com
Molecular FormulaC₉H₂N₄Na₂O₄ rndsystems.comabcam.com
Molecular Weight276.12 Da rndsystems.comabcam.com
CAS Number479347-85-8 rndsystems.comabcam.com
Purity≥98% rndsystems.comtocris.com
SolubilitySoluble in water rndsystems.comtocris.comabcam.com

Role of this compound as a Research Tool in Neuroscience

As a selective antagonist, this compound has become an indispensable research tool in neuroscience for investigating the complexities of synaptic function. One of its most common applications is the pharmacological isolation of inhibitory postsynaptic currents (IPSCs) mediated by the neurotransmitter GABA. rndsystems.comtocris.com By blocking the fast excitatory transmission mediated by AMPA and kainate receptors, researchers can record and study inhibitory currents without interference from excitatory inputs. rndsystems.comtocris.comwikipedia.org

Detailed research findings have demonstrated the utility of CNQX in a variety of experimental models:

Synaptic Plasticity: It is used to investigate the mechanisms underlying synaptic plasticity, such as long-term depression (LTD), by examining the role of AMPA receptor internalization. nih.gov

Neuroprotection: CNQX has demonstrated neuroprotective effects in experimental models of ischemia and can inhibit seizure-like activity in hippocampal neurons, highlighting the role of non-NMDA receptors in excitotoxicity. rndsystems.comtocris.comtocris.combio-techne.com

Behavioral Neuroscience: In animal studies, CNQX has been used to explore the neural circuits underlying behavior. For instance, its infusion into the amygdala has been shown to block the expression of fear-potentiated startle in rats. medchemexpress.comorganic-chemistry.org

Circuit Analysis: The compound is routinely used in electrophysiological studies, such as whole-cell recordings in brain slices, to reversibly block excitatory postsynaptic potentials (EPSPs) and confirm the contribution of AMPA/kainate receptors to specific synaptic pathways. hellobio.commedchemexpress.com

Receptor Trafficking: CNQX has been employed in studies to understand whether the endocytosis of AMPA receptors is ligand-dependent. wikipedia.orgnih.gov

Antagonist Activity of CNQX
Receptor TargetActivityIC₅₀ ValueSource
AMPA ReceptorCompetitive Antagonist0.3 µM rndsystems.comtocris.commedchemexpress.comapexbt.comabcam.com
Kainate ReceptorCompetitive Antagonist1.5 µM rndsystems.comtocris.commedchemexpress.comapexbt.comabcam.com
NMDA Receptor (Glycine Site)Antagonist25 µM rndsystems.comtocris.comchemicalbook.comtocris.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H2N4Na2O4 B1662576 CNQX disodium salt CAS No. 479347-85-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;6-cyano-7-nitroquinoxaline-2,3-diolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4N4O4.2Na/c10-3-4-1-5-6(2-7(4)13(16)17)12-9(15)8(14)11-5;;/h1-2H,(H,11,14)(H,12,15);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXDDPGRZKUGDG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1N=C(C(=N2)[O-])[O-])[N+](=O)[O-])C#N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2N4Na2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201019070
Record name Disodium;6-cyano-7-nitroquinoxaline-2,3-diolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201019070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479347-85-8
Record name Disodium;6-cyano-7-nitroquinoxaline-2,3-diolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201019070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanisms of Action: Ionotropic Glutamate Receptor Antagonism by Cnqx Disodium Salt

Competitive Antagonism of AMPA Receptors by CNQX Disodium (B8443419) Salt

CNQX disodium salt acts as a competitive antagonist at AMPA receptors, meaning it binds to the same site as the endogenous agonist, glutamate (B1630785), but does not activate the receptor. hellobio.commedchemexpress.com This action prevents the ion channel from opening, thereby inhibiting the influx of sodium and calcium ions that would normally lead to neuronal depolarization.

The potency of CNQX as an AMPA receptor antagonist is demonstrated by its low half-maximal inhibitory concentration (IC50). Multiple studies have established the IC50 value for CNQX at AMPA receptors to be approximately 0.3 µM. abcam.commedchemexpress.comtocris.comrndsystems.comtocris.com This low micromolar affinity indicates that CNQX is a highly potent blocker of these receptors. abcam.commedchemexpress.com

Potency of this compound at Ionotropic Glutamate Receptors

Receptor TargetIC50 Value (µM)Reference
AMPA Receptor0.3 abcam.commedchemexpress.comtocris.comrndsystems.comtocris.commedchemexpress.commedchemexpress.comrndsystems.comadooq.com
Kainate Receptor1.5 abcam.commedchemexpress.comtocris.comrndsystems.comtocris.commedchemexpress.commedchemexpress.comrndsystems.comadooq.com

By competitively blocking AMPA receptors, CNQX effectively reduces or eliminates the excitatory postsynaptic currents (EPSCs) that are generated in response to glutamate release.

In neuronal preparations, CNQX has been shown to decrease the frequency and amplitude of spontaneous EPSCs. hellobio.comhellobio.com These currents represent the baseline level of synaptic activity, and their inhibition by CNQX demonstrates the compound's ability to interfere with basal excitatory transmission mediated by AMPA receptors. hellobio.comhellobio.com

CNQX demonstrates a concentration-dependent inhibition of evoked EPSCs, which are currents elicited by direct stimulation of presynaptic neurons. hellobio.comhellobio.com Research in mouse cortical neurons shows that CNQX at a concentration of 1 µM reduces evoked EPSCs, with a full blockade of AMPA receptor-mediated currents typically observed at 10 µM. hellobio.comhellobio.com This highlights its efficacy in preventing postsynaptic depolarization in response to a synchronized release of glutamate.

The cumulative effect of CNQX's antagonism at AMPA receptors is a powerful inhibition of fast excitatory synaptic transmission. medchemexpress.comnih.gov In hippocampal slice preparations, CNQX reversibly blocks the excitatory postsynaptic potentials (EPSPs) at Schaffer collateral and mossy fiber pathways. medchemexpress.com This blockade of the chemical, glutamatergic component of synaptic transmission underscores its role as a tool for isolating and studying other forms of neurotransmission. nih.gov

Inhibition of Glutamate-Induced Excitatory Postsynaptic Currents (EPSCs)

Competitive Antagonism of Kainate Receptors by this compound

In addition to its potent effects on AMPA receptors, this compound is also a competitive antagonist of kainate receptors. abcam.comtocris.comtocris.com While sharing the same general mechanism of competitive binding as with AMPA receptors, its affinity for kainate receptors is lower. abcam.comtocris.com The IC50 value for CNQX at kainate receptors is consistently reported to be 1.5 µM. abcam.commedchemexpress.comtocris.comrndsystems.comtocris.commedchemexpress.commedchemexpress.comrndsystems.com This five-fold lower potency compared to its action on AMPA receptors indicates a degree of selectivity, though it is still considered a potent antagonist for both receptor types. abcam.commedchemexpress.comtocris.com This dual antagonism makes CNQX a broad-spectrum blocker of non-NMDA ionotropic glutamate receptors.

Antagonism at the Glycine (B1666218) Modulatory Site of NMDA Receptors

In addition to its effects on AMPA and kainate receptors, this compound also functions as an antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex. hellobio.comrndsystems.comtocris.com Its affinity for this site is lower than for kainate receptors, with a reported IC50 value of 25 μM. rndsystems.comtocris.combio-techne.com This indicates that a higher concentration of CNQX is needed to block the glycine site on NMDA receptors compared to its action on kainate receptors.

Interactive Data Table: IC50 Value of CNQX for NMDA Receptor Glycine Site

Receptor TargetIC50 Value (μM)Reference
NMDA Receptor Glycine Site25 rndsystems.comtocris.combio-techne.com

The antagonism of the glycine site by CNQX has significant implications for NMDA receptor function. Glycine (or D-serine) is a co-agonist at the NMDA receptor, and its binding is essential for the glutamate-mediated opening of the receptor's ion channel. By blocking this site, CNQX can inhibit NMDA receptor activation, even in the presence of glutamate. rndsystems.comtocris.com This property allows researchers to modulate NMDA receptor-dependent processes. Interestingly, in some experimental contexts where AMPA receptor activity is blocked by CNQX, an increase in NMDA receptor-mediated currents has been observed, suggesting complex cross-talk between these receptor systems. nih.gov The blockade of NMDA receptors by targeting the glycine site contributes to the neuroprotective effects seen with CNQX in certain experimental models of ischemia. rndsystems.comtocris.com

Interactions with GABAergic Neurotransmission

This compound has been shown to interact with the GABAergic system. Specifically, it has been observed to increase spontaneous postsynaptic currents (sPSCs) mediated by GABA A receptors. hellobio.com This effect has been noted in the dentate granule cells of rat hippocampal slices. hellobio.com The ability of CNQX to block excitatory glutamatergic transmission while potentially enhancing inhibitory GABAergic currents makes it a useful pharmacological tool. rndsystems.com This property allows for the isolation of GABA A receptor-mediated spontaneous inhibitory postsynaptic currents in experimental settings, helping researchers to study inhibitory circuits without confounding excitatory inputs. rndsystems.comtocris.com

Isolation of GABA A Receptor-Mediated Currents

The study of inhibitory neurotransmission, primarily mediated by γ-aminobutyric acid (GABA) through GABA A receptors, is fundamental to understanding neural circuitry and function. A common experimental challenge is to isolate these inhibitory currents from the overwhelmingly prevalent excitatory signals mediated by glutamate. This compound serves as a critical pharmacological tool to achieve this isolation by antagonizing the primary receptors responsible for fast excitatory synaptic transmission.

By competitively blocking α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, CNQX effectively eliminates the majority of excitatory postsynaptic currents (EPSCs) in neuronal preparations. hellobio.commedchemexpress.com This allows for the direct measurement and analysis of inhibitory postsynaptic currents (IPSCs), which are typically mediated by GABA A receptors. This pharmacological isolation is a standard technique in electrophysiological studies, enabling researchers to investigate the properties of GABAergic synapses, the dynamics of inhibitory networks, and the modulation of inhibitory transmission without interference from glutamatergic signaling. tocris.comrndsystems.comtocris.com

The antagonist profile of CNQX extends beyond AMPA and kainate receptors; it also acts as an antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex, albeit with lower potency. tocris.comrndsystems.comtocris.com This broad-spectrum antagonism of ionotropic glutamate receptors ensures a thorough blockade of excitatory pathways.

Antagonist Profile of CNQX
Receptor TargetType of AntagonismIC₅₀ ValueReference
AMPA ReceptorCompetitive0.3 µM tocris.comrndsystems.com
Kainate ReceptorCompetitive1.5 µM tocris.comrndsystems.com
NMDA Receptor (Glycine Site)Antagonist25 µM tocris.comrndsystems.com

This excitatory effect on the inhibitory system is specific to quinoxaline (B1680401) derivatives, as related compounds NBQX and DNQX also increase sIPSC frequency. nih.govsci-hub.se The mechanism is believed to involve the direct depolarization of GABAergic interneurons, leading to an increase in their firing rate and consequently, a higher frequency of GABA release onto postsynaptic neurons. emory.edu This action appears to be independent of the blockade of ionotropic glutamate receptors. researchgate.netnih.govwikipedia.org Therefore, while CNQX is an invaluable tool for isolating GABA A receptor-mediated currents by blocking excitatory transmission, researchers must account for its potential to directly modulate the activity of the GABAergic network itself.

Comparative Effects of Glutamate Antagonists on sIPSC Frequency
CompoundReceptor Target(s)Effect on sIPSC FrequencyReference
CNQXAMPA/KainateIncrease nih.govsci-hub.se
NBQXAMPA/KainateIncrease nih.govsci-hub.se
DNQXAMPA/KainateIncrease nih.govsci-hub.se
KynurenateBroad-spectrum GlutamateNo Increase nih.govsci-hub.se
GYKI 52466Selective AMPANo Increase nih.govsci-hub.se
NS-102Selective KainateNo Increase nih.govsci-hub.se
D-AP5Selective NMDANo Increase nih.govsci-hub.se

Electrophysiological Applications and Methodologies Utilizing Cnqx Disodium Salt

Whole-Cell Voltage Clamp Recordings

The whole-cell voltage-clamp technique is a powerful method for studying the electrical properties of neurons by controlling the membrane voltage and measuring the resulting ionic currents. axolbio.comgac.edunih.gov In this context, CNQX disodium (B8443419) salt is frequently used to block specific components of synaptic transmission, allowing for the detailed investigation of neuronal circuits and receptor functions.

CNQX is highly effective at inhibiting glutamate-mediated excitatory postsynaptic currents (EPSCs). In whole-cell voltage-clamp recordings from layer V neurons in mouse prelimbic cortex brain slices, CNQX demonstrates a clear, concentration-dependent blockade of both spontaneous and evoked EPSCs. hellobio.com At a concentration of 10 µM, it achieves a full blockade of AMPA receptor-mediated currents. hellobio.com This application is crucial for confirming that the observed currents are indeed mediated by AMPA receptors and for studying the properties of other, non-AMPA receptor-mediated synaptic events. axolbio.comhellobio.com The blockade of these excitatory currents is a fundamental step in many electrophysiological experiments designed to parse the complex interplay of synaptic inputs onto a neuron.

By selectively antagonizing AMPA and kainate receptors, CNQX allows for the pharmacological isolation of currents mediated by other neurotransmitter receptors. tocris.comrndsystems.comwikipedia.org A primary application is the isolation of spontaneous inhibitory postsynaptic currents (sIPSCs) that are mediated by GABAA receptors. tocris.comrndsystems.com With the dominant excitatory glutamatergic transmission blocked by CNQX, the underlying inhibitory currents can be recorded and analyzed without contamination. tocris.comhellobio.com

Furthermore, CNQX is instrumental in separating components of glutamatergic transmission itself. While it blocks AMPA and kainate receptors, it is a much weaker antagonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex. tocris.comrndsystems.comresearchgate.net This property enables researchers to specifically block the fast, non-NMDA receptor-mediated component of a synaptic response, thereby unmasking the slower NMDA receptor-mediated component for detailed study. nih.gov This technique has been pivotal in characterizing the distinct roles of AMPA and NMDA receptors in synaptic plasticity and transmission. nih.gov

Interactive Data Table: Antagonist Profile of CNQX

This table summarizes the inhibitory concentrations (IC50) of CNQX for different receptors, highlighting its selectivity.

Receptor TargetIC50 ValueCompound Form
AMPA Receptor0.3 µMCNQX
Kainate Receptor1.5 µMCNQX
NMDA Receptor (Glycine Site)25 µMCNQX

Data sourced from references tocris.comtocris.comrndsystems.combio-techne.com.

Brain Slice Electrophysiology

Acute brain slice preparations are a cornerstone of neuroscience research, as they maintain the local synaptic architecture, allowing for the study of neurons within a relatively intact circuit. nih.govmetrionbiosciences.com CNQX disodium salt is widely applied in brain slice studies across various regions to modulate and investigate synaptic function.

In studies utilizing brain slices from the mouse prelimbic cortex, CNQX has been employed to dissect synaptic pathways. Whole-cell voltage-clamp recordings from layer V neurons showed that both spontaneous and evoked EPSCs, the latter triggered by stimulation of layers II/III, were effectively eliminated by CNQX. hellobio.com This demonstrates the compound's utility in confirming the nature of glutamatergic synapses in this cortical microcircuit. hellobio.com

The hippocampus, a region critical for learning and memory, has been a major focus of research using CNQX in rat brain slices. Early studies established that 10 µM CNQX reversibly blocks responses to AMPA and kainate, but not NMDA, in hippocampal slices. nih.gov This allows for the selective synaptic activation of NMDA receptors, which was previously difficult to achieve. nih.gov

Further research revealed more complex effects. In the CA1 region of developing rat hippocampus, CNQX application, while blocking excitatory transmission, was found to increase the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) in both pyramidal cells and interneurons. emory.edu This paradoxical effect was attributed to a depolarization of presynaptic GABAergic interneurons, causing them to fire action potentials and release GABA. emory.edu In contrast, pyramidal cells did not fire in response to CNQX application. emory.edu This highlights that CNQX can indirectly modulate network activity by altering the excitability of specific neuronal subtypes.

Studies on the thalamus have revealed unexpected actions of CNQX on neurons of the thalamic reticular nucleus (TRN), a structure composed entirely of GABAergic cells. nih.govnih.gov While CNQX functions as an antagonist at AMPA receptors in most brain regions, in TRN neurons, both CNQX and DNQX produce a consistent membrane depolarization. nih.govnih.gov This excitatory effect persists even when synaptic transmission is blocked, indicating a direct postsynaptic site of action. nih.gov

This depolarization is mediated by AMPA receptors, suggesting that on these specific neurons, quinoxaline (B1680401) derivatives like CNQX may act as partial agonists rather than pure antagonists. nih.govnih.gov In stark contrast, these compounds produced little to no change in the membrane potential of thalamocortical relay neurons in the ventrobasal nucleus. nih.gov This differential action suggests a distinct composition of AMPA receptor subunits or associated regulatory proteins in TRN neurons compared to other thalamic nuclei, offering a potential avenue for developing drugs with region-specific effects. nih.govnih.gov

Interactive Data Table: Summary of CNQX Effects in Electrophysiology Studies

This table provides a summary of key findings from various electrophysiological studies using CNQX.

PreparationNeuron TypeKey Finding with CNQXReference(s)
Mouse Prelimbic Cortex SliceLayer V Pyramidal NeuronsComplete blockade of evoked and spontaneous EPSCs. hellobio.com
Rat Hippocampal SliceCA1 Pyramidal Cells & InterneuronsIncreased frequency of spontaneous IPSCs due to depolarization of presynaptic interneurons. emory.edu
Rat Hippocampal SliceCA1 NeuronsBlockade of non-NMDA receptor responses, allowing isolation of NMDA receptor-mediated components. nih.gov
Rat Thalamic SliceThalamic Reticular Nucleus (TRN) NeuronsProduced membrane depolarization (partial agonist effect). nih.govnih.gov
Rat Thalamic SliceVentrobasal (VB) Thalamocortical NeuronsLittle to no change in membrane potential. nih.gov

Analysis of Synaptic Potentials in Ventral Horn Neurons

This compound is a critical pharmacological tool for dissecting synaptic transmission in the spinal cord's ventral horn, which contains motor neurons and interneurons essential for motor control. Studies utilizing in vitro rat spinal cord preparations have demonstrated the role of non-NMDA receptors in mediating synaptic potentials in ventral horn neurons. rndsystems.com

In these preparations, CNQX is used to antagonize the excitatory postsynaptic potentials (e.p.s.p.s) evoked by dorsal root stimulation. Research has shown that CNQX produces a selective and dose-dependent reduction of the monosynaptic component of the dorsal root-evoked ventral root reflex. rndsystems.com

These findings, summarized in the table below, underscore the involvement of AMPA/kainate receptors, which are blocked by CNQX, in both monosynaptic and polysynaptic pathways within the ventral horn. rndsystems.com

Table 1: Effect of CNQX on Evoked Excitatory Postsynaptic Potentials (e.p.s.p.s) in Ventral Horn Neurons

Stimulation Intensity Parameter Percentage Reduction with CNQX
Low Intensity e.p.s.p. Amplitude 70%
Low Intensity e.p.s.p. Rise-Time 75%
High Intensity e.p.s.p. Amplitude 56%
High Intensity e.p.s.p. Rise-Time 76%
High Intensity Half-Time to Decay 47%

Data sourced from studies on in vitro rat spinal cord preparations. rndsystems.com

Modulation of Action Potential Firing

This compound modulates neuronal action potential firing primarily by blocking the fast excitatory synaptic transmission required to bring a neuron's membrane potential to the firing threshold. In cultured hippocampal neurons, spontaneous action potential firing and the associated transient increases in intracellular calcium, which are induced under conditions of low extracellular magnesium, are completely and reversibly blocked by CNQX. nih.gov This demonstrates that ongoing AMPA/kainate receptor-mediated synaptic activity is essential for driving this network-level bursting. nih.gov

Furthermore, CNQX can dissect components of synaptic responses following an action potential. In experiments where a single action potential is evoked by current injection, any subsequent excitatory postsynaptic potentials (EPSPs), which may arise from recurrent collateral or autaptic connections, are completely blocked by CNQX. nih.gov

Investigating Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning, memory, and developmental refinement of neural circuits. A major portion of this plasticity occurs at glutamatergic synapses. This compound, as a potent and competitive antagonist of AMPA and kainate receptors, is an indispensable tool for investigating these mechanisms. nih.govabcam.com By selectively blocking the non-NMDA receptor component of excitatory neurotransmission, researchers can isolate and study the roles of other receptor types, like NMDA receptors, in plastic changes.

The application of CNQX is crucial for determining the expression mechanisms of synaptic plasticity. For instance, the strengthening of a synapse is often expressed as an increase in the postsynaptic response mediated by AMPA receptors. Application of CNQX can block this enhanced response, confirming the involvement of AMPA receptors in the expression of plasticity. abcam.com This approach is widely used in studies of various forms of synaptic plasticity across different brain regions. researchgate.netapexbt.com

Long-Term Potentiation (LTP) Pathways

Long-Term Potentiation (LTP) is a persistent strengthening of synapses following high-frequency stimulation and is considered a primary cellular correlate for learning and memory. The expression of many forms of LTP involves an increase in the number or function of postsynaptic AMPA receptors.

This compound is fundamentally important in the study of LTP. Its application is a standard method to confirm that the recorded synaptic currents are mediated by AMPA/kainate receptors. In studies of LTP at the Schaffer collateral-CA1 synapse in the hippocampus or in spinothalamic tract neurons, the application of CNQX completely abolishes the fast, monosynaptic excitatory postsynaptic currents (EPSCs), confirming their AMPA receptor-mediated nature. abcam.com

The induction of the most common form of LTP is triggered by the activation of NMDA receptors, but its expression is primarily through the enhanced function of AMPA receptors. The GluR1 subunit of the AMPA receptor, in particular, is critically involved in the LTP pathway. By blocking the AMPA receptor response with CNQX, researchers can isolate NMDA receptor-mediated currents to study the induction phase of LTP separately from its expression. This pharmacological dissection is essential for understanding the distinct molecular cascades that govern the different phases of synaptic potentiation.

Pain-Related Synaptic Plasticity Models

Chronic pain states are increasingly understood to be underpinned by maladaptive synaptic plasticity in pain-processing pathways, including the spinal cord, amygdala, and anterior cingulate cortex. researchgate.net This plasticity often manifests as a long-term enhancement of excitatory synaptic transmission, a phenomenon referred to as central sensitization. apexbt.com

This compound has been instrumental in elucidating the receptor contributions to this pathological plasticity. In animal models of inflammatory pain, such as arthritis, synaptic transmission in the amygdala, a brain region involved in the emotional-affective dimension of pain, is significantly altered. Electrophysiological studies in brain slices from arthritic animals have shown that while CNQX completely blocks monosynaptic EPSCs in control animals, a significant, slow-decaying EPSC component remains in arthritic animals. This CNQX-resistant current is subsequently blocked by an NMDA receptor antagonist, revealing an enhanced function of NMDA receptors in the chronic pain state.

This demonstrates a qualitative shift in synaptic transmission, where NMDA receptors, which are normally less active at resting membrane potential, play a much larger role in mediating synaptic responses after the development of chronic pain. The use of CNQX is therefore critical to unmasking these plastic changes that contribute to the hyperexcitability of pain circuits.

Table 2: Effect of CNQX on Monosynaptic EPSCs in Central Amygdala Neurons in a Pain Model

Animal Model Condition Effect of CNQX Application Remaining Current
Normal Rat Control Complete block of synaptic transmission None
Arthritic Rat Pain Model Incomplete block of synaptic transmission Significant residual EPSC

The residual EPSC in the arthritic model was subsequently blocked by an NMDA receptor antagonist, indicating enhanced NMDA receptor function. Data sourced from Neugebauer et al. (2003).

Pharmacological and Comparative Studies of Cnqx Disodium Salt

Comparison with Other Glutamate (B1630785) Receptor Antagonists

CNQX disodium (B8443419) salt, a water-soluble form of 6-cyano-7-nitroquinoxaline-2,3-dione, is a potent antagonist of AMPA and kainate receptors. tocris.com Its pharmacological profile is often understood by comparing it with other antagonists that target the glutamate system through various mechanisms.

DNQX

DNQX (6,7-dinitroquinoxaline-2,3-dione) is, like CNQX, a competitive antagonist of non-NMDA glutamate receptors, specifically targeting AMPA and kainate receptors. researchgate.nettocris.com Both compounds are quinoxaline (B1680401) derivatives and are frequently used in research to block excitatory neurotransmission. nih.govhellobio.com

While both are effective non-NMDA receptor antagonists, their selectivity and potency can differ. DNQX is described as a selective non-NMDA glutamate receptor antagonist with IC50 values of 0.5 μM for AMPA receptors and 0.1 μM for kainate receptors. tocris.com In some contexts, DNQX is considered a selective antagonist for kainate and quisqualate receptors. researchgate.net In studies on rat thalamic neurons, both CNQX and DNQX were found to produce membrane depolarization in thalamic reticular nucleus (TRN) neurons, an effect mediated by AMPA receptors. nih.gov This suggests they can act as partial agonists at AMPA receptors in certain neuronal populations. nih.gov However, these effects were not observed in ventrobasal (VB) thalamocortical neurons, highlighting a differential action depending on the neuronal type. nih.gov

FeatureCNQX Disodium SaltDNQX
Primary Targets AMPA and Kainate Receptors tocris.comAMPA and Kainate Receptors tocris.com
Mechanism Competitive Antagonist wikipedia.orgCompetitive Antagonist hellobio.com
Additional Actions Antagonist at the NMDA receptor glycine (B1666218) site researchgate.netCan act as a partial AMPA agonist hellobio.com
Effect on TRN Neurons Depolarization nih.govDepolarization nih.gov

NBQX

NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is another competitive AMPA/kainate receptor antagonist. A key distinction from CNQX is its higher selectivity for AMPA receptors. researchgate.net Some sources suggest NBQX is a more potent and selective AMPA antagonist than CNQX. researchgate.net While both are known to be neuroprotective, NBQX is reported to be more hydrophobic, which may enhance its ability to cross the blood-brain barrier for in vivo studies. researchgate.net

In contrast to CNQX and DNQX, NBQX did not cause depolarization in thalamic reticular nucleus (TRN) neurons, indicating a different pharmacological profile despite targeting the same class of receptors. nih.gov Furthermore, while CNQX also acts as an antagonist at the glycine modulatory site of the NMDA receptor complex, NBQX is considered more selective for non-NMDA receptors. researchgate.netwikipedia.org The water solubility of NBQX disodium salt is also noted to be higher than that of this compound. researchgate.net

FeatureThis compoundNBQX
Primary Targets AMPA and Kainate Receptors tocris.comAMPA and Kainate Receptors researchgate.net
Selectivity Also antagonizes the NMDA receptor glycine site researchgate.netMore selective for AMPA receptors over kainate and NMDA receptors researchgate.nettaylorandfrancis.com
Effect on TRN Neurons Depolarization nih.govNo effect on membrane potential nih.gov
Solubility (Disodium Salt) Less soluble in water researchgate.netMore soluble in water researchgate.net

MK-801

MK-801 (Dizocilpine) is a non-competitive antagonist of the NMDA receptor, acting as an open-channel blocker. biorxiv.org This mechanism is fundamentally different from CNQX's competitive antagonism at AMPA/kainate receptors. wikipedia.orgbiorxiv.org While CNQX does have a secondary antagonistic effect at the NMDA receptor's glycine site, its primary action is on non-NMDA receptors. tocris.comresearchgate.net

Studies directly comparing the two have revealed distinct roles in neuronal processes. For instance, in a model of kainic acid-induced neurotoxicity, both CNQX and MK-801 were able to block pyramidal cell death in the CA3 region of the hippocampus. nih.gov However, in the same study, MK-801, but not CNQX, prevented memory loss and attenuated lethality, suggesting that NMDA and non-NMDA receptors mediate different aspects of kainic acid-induced neurotoxicity. nih.gov In another study on neonatal rat bladder activity, CNQX decreased the amplitude of reflex-evoked contractions, whereas MK-801 enhanced them, indicating opposing effects in this particular neural circuit. nih.gov In a model of ischemia in astrocyte cultures, MK-801 inhibited the upregulation of neuronal nitric oxide synthase (nNOS), while CNQX had no significant effect. researchgate.net

FeatureThis compoundMK-801
Primary Target AMPA/Kainate Receptors tocris.comNMDA Receptors biorxiv.org
Mechanism Competitive Antagonist wikipedia.orgNon-competitive Open-Channel Blocker biorxiv.org
Kainic Acid-Induced Cell Death Blocks CA3 pyramidal cell death nih.govBlocks CA3 pyramidal cell death nih.gov
Kainic Acid-Induced Memory Loss No prevention nih.govPrevents memory loss nih.gov
Ischemia-Induced nNOS Upregulation No significant effect researchgate.netInhibits upregulation researchgate.net

Nifedipine (B1678770)

Nifedipine is a dihydropyridine (B1217469) calcium channel blocker that primarily targets L-type voltage-gated calcium channels. nih.govdrugbank.com Its mechanism of action is distinct from the direct glutamate receptor antagonism of CNQX. However, their pathways can be interrelated, particularly in the context of excitotoxicity. Excitotoxicity, the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate, involves both the overactivation of glutamate receptors and subsequent intracellular calcium overload.

Nifedipine has been shown to attenuate the neurotoxicity produced by prolonged exposure to non-NMDA agonists. nih.gov This suggests that the downstream damaging effects of AMPA/kainate receptor overactivation, which CNQX would block at the receptor level, are mediated in part by calcium influx through voltage-gated calcium channels that Nifedipine can inhibit. Interestingly, one study found that nifedipine can also facilitate spontaneous glutamate release in a calcium-independent manner, an effect not related to its channel-blocking activity. nih.gov In a direct comparison within an oxygen-glucose deprivation model, Nifedipine as a single agent was found to be more effective at reducing neuronal mortality at 10 hours post-insult compared to CNQX, though their efficacy was similar at 20 hours. researchgate.net

FeatureThis compoundNifedipine
Primary Target AMPA/Kainate Receptors tocris.comL-type Voltage-Gated Calcium Channels drugbank.com
Mechanism Competitive Glutamate Receptor Antagonist wikipedia.orgCalcium Channel Blocker drugbank.com
Role in Excitotoxicity Blocks initial glutamate receptor activation tocris.comAttenuates downstream calcium influx nih.gov
Neuroprotection (Oxygen-Glucose Deprivation) Reduces mortality researchgate.netReduces mortality researchgate.net

AP-3

AP-3 (2-Amino-3-phosphonopropionate) is recognized as an inhibitor of phosphoinositide turnover that is mediated by metabotropic glutamate receptors (mGluRs). salk.edu This positions its mechanism of action as distinct from that of CNQX, which targets ionotropic glutamate receptors. While CNQX blocks the rapid excitatory currents mediated by AMPA and kainate receptors, AP-3 interferes with the slower, modulatory signaling pathways associated with mGluRs. salk.edunih.gov

Research has shown that AP-3 can block the induction of long-term depression (LTD) in the hippocampus, a form of synaptic plasticity in which mGluRs are implicated, without affecting long-term potentiation (LTP). salk.edu In a study modeling oxygen-glucose deprivation in cerebellar granule cells, AP-3 was the most effective single treatment in reducing neuronal mortality, surpassing CNQX, Nifedipine, and MK-801. researchgate.net

FeatureThis compoundAP-3
Primary Target Ionotropic Glutamate Receptors (AMPA/Kainate) tocris.comMetabotropic Glutamate Receptors (mGluRs) salk.edu
Mechanism Competitive Antagonist of ion channels wikipedia.orgInhibitor of mGluR-mediated phosphoinositide turnover salk.edu
Effect on Synaptic Plasticity Blocks fast excitatory transmission tocris.comBlocks induction of Long-Term Depression (LTD) salk.edu
Neuroprotection (Oxygen-Glucose Deprivation) Reduces mortality researchgate.netMost effective single agent in reducing mortality researchgate.net

Synergistic and Antagonistic Effects in Combination Therapies

The distinct mechanisms of action of CNQX and other neuronal modulators have led to research into their combined effects, revealing both synergistic and antagonistic interactions.

In a study investigating neuroprotection in an oxygen-glucose deprivation model, various combinations of CNQX, MK-801, Nifedipine, and AP-3 were tested. The combination of CNQX with Nifedipine, and the triple combination of CNQX, Nifedipine, and MK-801, did not show any further improvement in reducing cell death compared to the single agents. researchgate.net This suggests a lack of synergistic neuroprotective effect in this specific model. However, the combination of AP-3 with the NMDA antagonist MK-801 demonstrated a moderate synergistic effect, resulting in a greater reduction in cell death than either compound alone. researchgate.net This highlights that targeting both metabotropic and ionotropic glutamate receptors simultaneously may offer a therapeutic advantage.

Neuroprotective Effects of Single vs. Combination Therapies in Oxygen-Glucose Deprivation researchgate.net

TreatmentMortality at 10h Reoxygenation (%)Mortality at 20h Reoxygenation (%)
OGD Control36.3 ± 2.361.3 ± 3.1
CNQX8.5 ± 2.520.0 ± 3.5
MK-80114.9 ± 2.639.3 ± 6.4
Nifedipine7.2 ± 1.620.1 ± 3.0
AP-33.3 ± 1.417.9 ± 2.6
CNQX + Nifedipine-No further improvement
CNQX + MK-801-No further improvement
AP-3 + MK-801-11.8 ± 2.0 (Synergistic)

In behavioral studies, the interaction between CNQX and NMDA receptor antagonists can be antagonistic. For example, the locomotor hyperactivity induced by the competitive NMDA receptor antagonist CGP 37849 was reduced by CNQX. nih.gov Furthermore, the antiakinetic effect of L-DOPA, which was enhanced by CGP 37849, was decreased by the co-administration of CNQX. nih.gov These findings suggest that in certain behavioral paradigms, simultaneous blockade of AMPA and NMDA receptors can lead to opposing effects rather than a cooperative or synergistic outcome. nih.gov

In the context of kainic acid-induced neurotoxicity, the combination of CNQX and MK-801 showed that while both agents individually protected against CA3 pyramidal cell death, they targeted different downstream signaling pathways. nih.gov Both antagonists partially attenuated the changes in phosphorylated ERK and CREB induced by kainic acid, suggesting some convergence in their neuroprotective mechanisms, although a clear synergistic or antagonistic relationship was not established in this context. nih.gov

Structure-Activity Relationships of Excitatory Amino Acid Receptor Antagonists

The development of CNQX and its analogs as potent antagonists of excitatory amino acid (EAA) receptors has been a significant area of research, leading to a deeper understanding of the structural requirements for binding to AMPA and kainate receptors, as well as the glycine site of the NMDA receptor. The quinoxaline-2,3-dione scaffold is a core feature of a major class of competitive AMPA/kainate receptor antagonists. nih.govnih.gov Modifications to this core structure have been extensively explored to delineate the structure-activity relationships (SAR) and to develop compounds with improved potency, selectivity, and pharmacokinetic properties.

Early research identified CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) and DNQX (6,7-dinitroquinoxaline-2,3-dione) as potent, competitive antagonists at non-NMDA receptors. nih.gov These first-generation quinoxalinediones also demonstrated activity at the glycine modulatory site of the NMDA receptor. nih.govresearchgate.net The exploration of SAR within this chemical class has revealed key structural features that govern their antagonist activity.

Key Structural Determinants for Receptor Affinity:

The Quinoxaline-2,3-dione Nucleus: The pyrazinedione portion of the quinoxaline-2,3-dione core is crucial for binding to the AMPA receptor. acs.org It is believed that this part of the molecule participates in essential interactions within the receptor's binding pocket. nih.gov

Substituents on the Benzene (B151609) Ring: The nature and position of substituents on the benzene portion of the quinoxaline ring are critical for affinity and selectivity.

Position 7: Electron-withdrawing groups at this position are favorable for high affinity. acs.org For instance, the nitro group (-NO2) in CNQX and DNQX contributes significantly to their potent antagonism.

Position 6: This position can tolerate a variety of substituents. Studies have shown that sterically bulky groups can be accommodated at the 6-position without abolishing antagonist activity. nih.gov This has been exploited in the design of photoswitchable antagonists. nih.gov

N-Substitution on the Pyrazinedione Ring: The amide protons of the pyrazinedione ring also play a role in receptor binding. SAR studies have indicated that the amide proton on the side of the quinoxaline nucleus further from certain substituents is essential for AMPA receptor binding, while the other amide proton is not. acs.orgnih.gov Furthermore, introducing a hydroxyl group at the N1 position can lead to a significant increase in AMPA receptor affinity compared to unsubstituted derivatives. acs.orgnih.gov

Comparative Analysis of Quinoxaline-2,3-dione Analogs:

The systematic modification of the quinoxaline-2,3-dione structure has led to the development of several key analogs, each with a distinct pharmacological profile.

CompoundStructureReceptor Selectivity/Potency (IC50/Ki)Key Features
CNQX 6-cyano-7-nitroquinoxaline-2,3-dioneAMPA (IC50 ≈ 0.3-0.4 µM), Kainate (IC50 ≈ 1.5-4 µM), NMDA (glycine site, IC50 ≈ 25 µM) wikipedia.orgCompetitive AMPA/kainate antagonist, also acts as a non-competitive antagonist at the glycine site of NMDA receptors. researchgate.netwikipedia.org
DNQX 6,7-dinitroquinoxaline-2,3-dionePotent AMPA/kainate antagonist.One of the early, potent quinoxalinedione (B3055175) antagonists. nih.gov
NBQX 2,3-dioxo-6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamideHighly selective for AMPA receptors over kainate and NMDA receptors. researchgate.netresearchgate.netMore selective AMPA antagonist compared to CNQX and DNQX. researchgate.net
PNQX 1,4,7,8,9,10-hexahydro-9-methyl-6-nitropyrido[3,4-f]quinoxaline-2,3-dionePotent AMPA (IC50 = 0.063 µM) and GlyN (IC50 = 0.37 µM) receptor antagonist. scilit.comnih.govSuffers from low aqueous solubility, leading to the development of more soluble analogs. scilit.comnih.gov
Sarcosine (B1681465) analogue of PNQX ((6-ethyl-7-nitro-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-ylmethyl)methylamino)acetic acidRetains AMPA (IC50 = 0.14 µM) and GlyN (IC50 = 0.47 µM) receptor affinity. scilit.comnih.govDesigned to improve aqueous solubility while maintaining high receptor affinity. scilit.comnih.gov
YM90K 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedioneHigh affinity for AMPA receptor (Ki = 0.084 µM). nih.govA second-generation compound with good AMPA receptor antagonistic activity. nih.gov
11a (YM90K analog) 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedioneHigh affinity for AMPA receptor (Ki = 0.021 µM) with >100-fold selectivity over NMDA and glycine sites. nih.govIntroduction of a hydroxyl group at the 1-position enhances AMPA receptor affinity. nih.gov

The IC50 and Ki values are approximate and can vary depending on the experimental conditions.

Efforts to enhance the therapeutic potential of quinoxalinedione antagonists have focused on improving properties such as aqueous solubility. For example, in the case of PNQX, which is a potent AMPA and glycine site antagonist, its low water solubility was a significant drawback. scilit.comnih.gov To address this, researchers designed ring-opened analogs. Modeling studies indicated that attaching a substituent at the 5-position would force it into a non-planar conformation, which could disrupt crystal packing and thereby increase water solubility. scilit.comacs.org Indeed, a sarcosine analog of PNQX was synthesized that retained high affinity for both AMPA and glycine receptors while exhibiting improved aqueous solubility. scilit.comnih.gov This demonstrates a successful application of SAR principles to optimize the physicochemical properties of these antagonists.

Therapeutic and Neuroprotective Research Applications of Cnqx Disodium Salt

Neuroprotective Effects in Models of Ischemia and Excitotoxicity

CNQX disodium (B8443419) salt, a potent antagonist of AMPA and kainate receptors, has demonstrated significant neuroprotective properties in various experimental models of ischemia and excitotoxicity. tocris.comrndsystems.comtocris.com Excitotoxicity is a pathological process where excessive stimulation of glutamate (B1630785) receptors leads to neuronal damage and death, a key mechanism in ischemic brain injury. frontiersin.orgnih.govfrontiersin.org By blocking AMPA/kainate receptors, CNQX helps mitigate the downstream cascade of excitotoxic events. Research has shown that the blockade of these receptor pathways may exert a protective role on neurons following ischemia and reperfusion damage. plos.org The compound's neuroprotective actions are a central focus of its research applications. hellobio.com

The oxygen-glucose deprivation (OGD) model is a widely used in vitro method to simulate the ischemic conditions of a stroke. creative-bioarray.com In studies using organotypic hippocampal cultures, the role of glutamate receptors in neuronal injury following OGD has been investigated. One study found that while NMDA receptor antagonists were effective in reducing injury when both oxygen and glucose were deprived, the combination of AMPA/kainate receptor blockade with CNQX and NMDA receptor blockade did not diminish neuronal injury caused by complete oxygen deprivation alone. nih.gov This suggests that the presence of glucose during severe oxygen deprivation influences the mechanisms of neuronal injury and the efficacy of glutamate receptor antagonists. nih.gov In a model of chemical ischemia and reperfusion in rat primary cultured myenteric ganglia, CNQX was found to concentration-dependently increase the number and viability of neurons, suggesting a protective role for AMPA/kainate receptor blockade in this type of ischemic damage. plos.org

Model SystemConditionKey Finding Regarding CNQXSource
Organotypic Hippocampal CulturesComplete Oxygen Deprivation (with glucose)CNQX, in combination with NMDA antagonists, did not reduce neuronal injury. nih.gov
Rat Primary Cultured Myenteric GangliaChemical Ischemia and Reperfusion (I/R)CNQX increased neuron number and viability in a concentration-dependent manner. plos.org

Kainic acid, a potent analog of glutamate, is commonly used to induce excitotoxicity and model neurodegenerative conditions by over-activating kainate and AMPA receptors. nih.gov Research has shown that CNQX is effective in preventing this form of excitotoxicity. In kainic acid-treated hippocampal slice cultures, CNQX was found to inhibit the degradation of neurofilaments and enhance the survival of neurons. hellobio.com Similarly, in oligodendroglial cultures, CNQX prevented the cell death caused by the acute activation of either AMPA or kainate receptors. researchgate.net Further studies have demonstrated that CNQX can reduce the nocifensive responses (behaviors indicative of pain or irritation) induced by topical application of kainic acid in a dose-dependent manner, underscoring its antagonistic action at these receptors. arvojournals.org

The findings from both OGD and kainate-induced excitotoxicity models highlight the significant potential of CNQX in promoting neuronal survival. By competitively blocking AMPA and kainate receptors, CNQX effectively interrupts the excitotoxic cascade triggered by excessive glutamate. tocris.comrndsystems.comhellobio.com This action prevents the massive influx of ions, particularly Ca2+, that leads to mitochondrial dysfunction, oxidative stress, and ultimately, neuronal death. nih.gov The ability of CNQX to preserve neuronal integrity in hippocampal slice cultures treated with kainic acid is a direct demonstration of its neuroprotective effect. hellobio.com Furthermore, in models of chemical ischemia, CNQX not only increased the number of surviving neurons but also decreased the production of reactive oxygen species (ROS), which are key mediators of cellular damage. plos.org

Excitotoxicity ModelObserved Effect of CNQXImplication for Neuronal SurvivalSource
Kainate-Treated Hippocampal SlicesInhibited neurofilament degradation.Enhanced neuronal survival. hellobio.com
Kainate-Treated Oligodendroglial CulturesPrevented agonist-induced cell death.Protected glial cells from excitotoxicity. researchgate.net
Chemical Ischemia/Reperfusion (Myenteric Ganglia)Increased neuron count and viability; decreased ROS levels.Protected neurons from ischemia-reperfusion damage. plos.org

Inhibition of Seizure-Like Activity in Hippocampal Neurons

Multiple sources confirm that CNQX is effective at inhibiting seizure-like activity in hippocampal neurons. tocris.comrndsystems.comtocris.comselleckchem.com The hippocampus, particularly the CA1 and CA3 regions, is highly susceptible to hyperexcitability and is often a focal point for the generation and propagation of seizures. plos.org The anticonvulsant action of CNQX is directly related to its primary mechanism as an AMPA/kainate receptor antagonist. These receptors are crucial for fast excitatory synaptic transmission in the brain, and their over-activation is a key factor in the abnormal, synchronized neuronal firing that characterizes a seizure. mdpi.com By blocking these receptors, CNQX can effectively dampen the excessive excitatory signals and prevent the spread of epileptiform discharges within hippocampal circuits.

Investigations into Neurological and Psychiatric Disorders

The role of CNQX has been specifically investigated in animal models of epilepsy. nih.gov Given that the dysregulation of the glutamate system is a major factor in the pathophysiology of epilepsy, glutamate receptor antagonists are a logical target for therapeutic research. mdpi.com AMPA receptor antagonists, in particular, have shown promise for their anticonvulsant effects. mdpi.com

In a study utilizing the WAG/Rij rat, an established genetic model for absence epilepsy, intracerebroventricular injections of CNQX were shown to decrease the number of characteristic spike-wave discharges in a dose-dependent fashion. nih.gov This finding indicates that CNQX can suppress the specific type of abnormal brain activity associated with this form of epilepsy. The study also noted that the anti-epileptic effect of CNQX was attenuated by the co-injection of AMPA or kainic acid, further confirming its mechanism of action at non-NMDA receptors. nih.gov

Epilepsy ModelCompound AdministeredPrimary OutcomeSource
WAG/Rij Rat Model of Absence EpilepsyCNQX (Intracerebroventricular)Dose-dependent decrease in the number of spike-wave discharges. nih.gov

Alzheimer's Disease

While direct research specifically investigating CNQX disodium salt in Alzheimer's disease models is limited, the compound's mechanism of action as a glutamate receptor antagonist holds relevance for the field. Glutamate excitotoxicity, a process where excessive glutamate receptor stimulation leads to neuronal damage, is a known factor in the neurodegenerative cascades of Alzheimer's disease. The accumulation of amyloid-β (Aβ), a hallmark of the disease, is believed to contribute to this excitotoxicity nih.govresearchgate.net.

CNQX, by blocking AMPA and kainate receptors, could theoretically mitigate the downstream effects of Aβ-induced glutamate dysregulation, offering a potential avenue for neuroprotection semanticscholar.orgnih.gov. Research has shown that Aβ can induce the production of free radicals and oxidative stress, leading to neuronal damage nih.govnih.gov. By antagonizing glutamate receptors, CNQX could potentially interrupt this toxic cascade. However, dedicated studies employing this compound in established animal or cellular models of Alzheimer's disease are necessary to validate this hypothesis and elucidate its specific effects on Aβ pathology and cognitive deficits.

Parkinson's Disease

The potential therapeutic application of this compound in Parkinson's disease research stems from its ability to modulate glutamatergic neurotransmission, which is dysregulated in this neurodegenerative disorder. The progressive loss of dopaminergic neurons in Parkinson's disease leads to an imbalance in the basal ganglia circuitry, with hyperactivity of glutamatergic pathways contributing to motor symptoms.

By acting as an antagonist at AMPA and kainate receptors, CNQX can reduce this glutamatergic overactivity, potentially offering a neuroprotective effect and symptomatic relief semanticscholar.orgnih.gov. The aggregation of α-synuclein is a key pathological feature of Parkinson's disease, and oxidative stress is known to promote this aggregation bioworld.comnih.govnih.govmdpi.commdpi.com. While direct evidence is lacking, the neuroprotective properties of CNQX observed in other contexts suggest it could indirectly influence these processes by reducing excitotoxicity-induced cellular stress. Further research is required to specifically evaluate the impact of this compound on α-synuclein aggregation and dopaminergic neuron survival in preclinical models of Parkinson's disease.

Schizophrenia

Research into the role of this compound in schizophrenia is primarily contextualized within the glutamate hypofunction hypothesis of the disorder. This theory posits that a deficit in NMDA receptor signaling is a core pathophysiological element of schizophrenia, leading to a downstream dysregulation of glutamate and other neurotransmitter systems semanticscholar.orgnih.govnih.govliberty.eduusask.cameliordiscovery.comresearchgate.netnih.govresearchgate.net. While CNQX is primarily an AMPA/kainate receptor antagonist, its interaction with the broader glutamatergic system makes it a relevant tool for probing the complexities of this hypothesis semanticscholar.orgnih.gov.

Animal models of schizophrenia can be induced by administering NMDA receptor antagonists, which replicate some of the behavioral and neurochemical abnormalities observed in the human condition nih.govliberty.eduusask.cameliordiscovery.comresearchgate.netnih.gov. Although direct studies on the therapeutic effects of CNQX in these models are not extensively documented, its ability to modulate glutamatergic transmission suggests it could potentially normalize some of the downstream consequences of NMDA receptor hypofunction. Further investigation is needed to clarify the specific effects of this compound on the positive, negative, and cognitive symptoms manifested in animal models of schizophrenia.

Drug Addiction (e.g., Amphetamine, Nicotine, Methamphetamine)

The role of this compound in the context of drug addiction has been explored in preclinical models, with findings indicating a nuanced and substance-specific impact on drug-seeking and drug-taking behaviors. Glutamatergic pathways, particularly those involving AMPA and kainate receptors, are critically involved in the neuroplasticity underlying addiction.

In studies investigating nicotine self-administration in rats, CNQX was found to significantly reduce nicotine intake during the maintenance phase nih.govfrontiersin.org. However, it did not affect nicotine-seeking behavior after a period of forced abstinence nih.govfrontiersin.org. This suggests that while CNQX may modulate the reinforcing effects of nicotine, it may not be as effective in preventing relapse.

Conversely, in models of methamphetamine self-administration, CNQX did not show any effect on either drug intake or seeking behavior nih.govfrontiersin.org. This highlights the differential involvement of AMPA/kainate receptors in the addictive properties of various stimulants.

Research on amphetamine has shown that the AMPA/kainate receptor antagonist DNQX, a compound related to CNQX, can block both the induction and expression of behavioral sensitization to amphetamine nih.gov. Specifically, bilateral injection of DNQX into the nucleus accumbens inhibited the acquisition of place preference for amphetamine nih.gov. These findings suggest that AMPA/kainate receptor antagonists like CNQX could play a role in mitigating the rewarding effects and behavioral sensitization associated with amphetamine use.

Drug of AbuseEffect of CNQX/DNQXResearch Model
Nicotine Reduced intake during maintenance phaseSelf-administration in rats
No effect on seeking after abstinenceSelf-administration in rats
Methamphetamine No effect on intake or seekingSelf-administration in rats
Amphetamine Blocked induction and expression of behavioral sensitizationMouse models
Inhibited acquisition of conditioned place preferenceRat models

Pain Models (e.g., Arthritis Pain)

The investigation of this compound in pain models is rooted in the understanding that glutamate receptors in the central and peripheral nervous systems play a crucial role in the transmission and sensitization of pain signals. While direct studies specifically using CNQX in models like arthritis pain are not extensively detailed in the provided search results, the broader class of AMPA/kainate receptor antagonists has shown promise in preclinical pain research.

Inflammatory pain models, such as those induced by carrageenan or formalin, are standard tools for evaluating the efficacy of analgesic compounds nih.govnih.govliberty.edumeliordiscovery.comresearchgate.netcriver.comcreative-bioarray.comresearcher.lifenih.govnih.gov. The formalin test, for instance, has two distinct phases: an early, acute phase driven by direct nociceptor activation, and a later, inflammatory phase involving central sensitization nih.govmeliordiscovery.comcriver.comnih.gov. The involvement of glutamate in this central sensitization makes AMPA/kainate antagonists like CNQX a logical therapeutic target. Similarly, the carrageenan-induced paw edema model is a widely used method to study acute inflammation nih.govresearchgate.netcreative-bioarray.comresearcher.lifenih.gov.

Although specific data on CNQX in these models is not available in the provided results, there is evidence of its potential to affect the emotional aspect of pain frontiersin.org. This suggests that beyond just blocking nociceptive transmission, CNQX might also modulate the affective-motivational dimension of the pain experience. Further research is warranted to explore the analgesic potential of this compound in various pain models, including inflammatory and neuropathic pain states.

Modulation of c-fos Expression in Neural Tissues

This compound has been utilized as a pharmacological tool to investigate the role of AMPA/kainate receptors in the regulation of the immediate early gene c-fos. The expression of c-fos is often used as a marker for neuronal activity, and its modulation by CNQX provides insights into the signaling pathways activated by glutamatergic transmission in various neural tissues.

In studies of addiction, c-fos expression is a key indicator of neuronal ensembles activated by drugs of abuse and associated cues nih.govnih.gov. Glutamate and dopamine are known to synergistically mediate Fos expression in brain regions like the striatum nih.gov. While not directly detailing CNQX's effects, the known antagonism of glutamate receptors by CNQX suggests it would modulate this drug-induced c-fos expression.

In the context of pain, noxious stimuli lead to the expression of c-fos in the dorsal horn of the spinal cord, a critical area for pain processing nih.gov. This c-fos expression is linked to the development of a pain state nih.gov. Given the role of glutamate in transmitting pain signals, it is plausible that CNQX would attenuate this stimulus-induced c-fos expression in pain pathways.

Furthermore, in studies of excitotoxicity, glutamate-induced c-fos mRNA expression in cortical neurons was shown to be mediated by the NMDA subtype of glutamate receptors, as it was inhibited by an NMDA antagonist but not by CNQX criver.com. This highlights the specificity of receptor involvement in c-fos induction under different conditions.

Advanced Research Considerations and Future Directions for Cnqx Disodium Salt

Role in Dissecting Glutamatergic Receptor Subtype Functions in Brain Circuitry

CNQX disodium (B8443419) salt is instrumental in differentiating the functional roles of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two principal subtypes of ionotropic glutamate (B1630785) receptors. mdpi.comwikipedia.org Its competitive antagonist action allows researchers to selectively block the activity of these receptors, thereby isolating and studying the contribution of other receptor types, such as N-methyl-D-aspartate (NMDA) receptors, in various neural circuits. mdpi.comwikipedia.org

A key application of CNQX is in the pharmacological dissection of synaptic currents. By applying CNQX, researchers can block the fast excitatory postsynaptic currents (EPSCs) mediated by AMPA and kainate receptors. tocris.com This allows for the isolation and characterization of slower synaptic events, such as those mediated by NMDA receptors or metabotropic glutamate receptors. This technique has been particularly valuable in studies of the hippocampus, a brain region critical for learning and memory, to understand the distinct contributions of AMPA and kainate receptors to synaptic transmission and plasticity. nih.gov

Furthermore, CNQX aids in isolating GABAergic inhibitory postsynaptic currents (IPSCs) by blocking the overwhelming excitatory transmission in many brain regions. mdpi.comwikipedia.org This is crucial for studying the balance of excitation and inhibition, a fundamental aspect of neural circuit function.

Table 1: Receptor Antagonist Properties of CNQX

Receptor Subtype Action of CNQX IC₅₀ Values
AMPA Receptor Competitive Antagonist 0.3 µM mdpi.comwikipedia.org
Kainate Receptor Competitive Antagonist 1.5 µM mdpi.comwikipedia.org
NMDA Receptor (Glycine Site) Antagonist 25 µM mdpi.comwikipedia.org

Applications in Studying Synaptic Plasticity and Learning and Memory Processes

The processes of learning and memory are fundamentally linked to synaptic plasticity, the ability of synapses to strengthen or weaken over time. Long-term potentiation (LTP) and long-term depression (LTD) are cellular models of these processes. CNQX disodium salt has been a cornerstone in demonstrating the critical role of AMPA receptor function in these forms of plasticity.

By blocking AMPA receptors, CNQX can prevent the induction of LTP, a persistent strengthening of synapses, highlighting the necessity of AMPA receptor activation for this process. mdpi.com Studies have shown that the infusion of CNQX into specific brain regions, such as the hippocampus and amygdala, can block the consolidation of memories for various tasks, providing pharmacological evidence for the involvement of AMPA receptor-dependent plasticity in memory formation. mdpi.com For instance, research in goldfish has demonstrated that injections of CNQX into the vestibulo-cerebellum can inhibit the acquisition of adaptive vestibulo-ocular reflex changes. nih.gov

Investigating the Regulation of Receptor Trafficking and Channel Properties

The strength of synaptic transmission is not only determined by the properties of individual receptors but also by their number at the synapse. The trafficking of AMPA receptors, their movement into and out of the postsynaptic membrane, is a key mechanism for regulating synaptic strength. CNQX has been utilized in studies investigating the mechanisms of AMPA receptor endocytosis (internalization) and exocytosis (insertion). nih.gov

Interestingly, research has shown that CNQX itself can induce the internalization of AMPA receptors, a process that appears to be independent of receptor activation. nih.govmdpi.com This finding has been crucial in dissecting the molecular machinery involved in AMPA receptor trafficking. For example, studies have used CNQX to demonstrate that this internalization can be blocked by agents that interfere with the endocytic machinery, such as concanavalin (B7782731) A and dynamin inhibitory peptide. mdpi.com These experiments provide insights into the constitutive and regulated pathways of receptor movement.

Potential for Development of Novel Therapeutic Strategies for Excitatory Signaling Disorders

Given the central role of glutamatergic signaling in numerous neurological and psychiatric conditions, targeting AMPA and kainate receptors presents a promising avenue for therapeutic intervention. mdpi.comnih.gov Excitotoxicity, a pathological process where excessive glutamate receptor activation leads to neuronal damage and death, is implicated in conditions like stroke, epilepsy, and neurodegenerative diseases. tocris.com

CNQX and other AMPA/kainate receptor antagonists have shown neuroprotective effects in preclinical models of ischemia and seizure activity. mdpi.comtocris.com By blocking the excessive influx of ions through these receptors during pathological states, these antagonists can mitigate neuronal damage. While CNQX itself is primarily a research tool, the insights gained from its use are vital for the development of more selective and clinically viable drugs. The development of antagonists with improved selectivity for specific kainate receptor subunits, for example, holds promise for treating conditions like chronic pain and epilepsy with potentially fewer side effects. mdpi.comnih.gov

Table 2: Research Applications of CNQX in Excitatory Signaling Disorders

Disorder Model Application of CNQX Observed Effect
Ischemia Blockade of AMPA/kainate receptors Neuroprotection mdpi.comtocris.com
Epilepsy/Seizures Inhibition of excessive excitatory transmission Inhibition of seizure-like activity mdpi.comtocris.com
Neuropathic Pain Antagonism of kainate receptors Potential for antinociceptive effects nih.gov

Considerations for In Vivo and In Vitro Experimental Design

The effective use of this compound in research necessitates careful consideration of experimental parameters to ensure reliable and interpretable results.

In Vitro Studies:

In brain slice electrophysiology, such as patch-clamp recordings, the concentration of CNQX is a critical factor. nih.gov A common concentration used to block AMPA receptor-mediated currents is 10-20 µM. apexbt.com It is essential to prepare stock solutions carefully, as the disodium salt can be hygroscopic. tocris.com The choice of the internal solution for the patch pipette is also crucial. For example, a cesium-based internal solution is often used for voltage-clamp experiments to block potassium channels and improve the quality of the recording. mdpi.com The timing of drug application and washout are also important considerations for studying the kinetics of receptor blockade and recovery.

In Vivo Studies:

For in vivo experiments, the method of administration is a key determinant of the experimental outcome. Microdialysis allows for the localized and continuous delivery of CNQX to a specific brain region, which can be combined with simultaneous neurochemical and electrophysiological recordings. nih.gov This technique is valuable for studying the effects of AMPA/kainate receptor blockade on neurotransmitter release and neuronal firing in awake, behaving animals. When administered systemically, the ability of the compound to cross the blood-brain barrier must be considered. While the disodium salt form of CNQX has improved water solubility, other derivatives like NBQX may have better blood-brain barrier permeability for systemic in vivo studies. researchgate.net

Q & A

Q. What is the optimal protocol for preparing and storing CNQX disodium salt solutions in electrophysiological experiments?

this compound is water-soluble (up to 25 mM) and typically stored at -20°C in aliquots to avoid repeated freeze-thaw cycles . For electrophysiology, dissolve the compound in sterile saline or artificial cerebrospinal fluid (ACSF) to working concentrations (e.g., 1–20 μM). Pre-warm aliquots to room temperature before use and avoid organic solvents like DMSO, which may confound neurophysiological outcomes . Stock solutions remain stable for 1 month when stored properly .

Q. How do I validate AMPA/kainate receptor blockade using this compound in synaptic transmission studies?

In brain slice preparations, apply CNQX (10–20 μM) to bath solutions while recording evoked excitatory postsynaptic currents (EPSCs) at -70 mV (to isolate AMPA/kainate currents). A >80% reduction in EPSC amplitude confirms effective blockade . Include controls with NMDA receptor antagonists (e.g., APV) to isolate non-AMPA/kainate contributions. Reversibility after washout validates specificity .

Q. What concentrations of this compound are required to inhibit AMPA vs. kainate receptors?

CNQX exhibits higher affinity for AMPA receptors (IC₅₀ = 0.3 μM) than kainate receptors (IC₅₀ = 1.5 μM) . For selective AMPA receptor inhibition, use 1–10 μM; higher concentrations (10–20 μM) may concurrently block kainate receptors. Titrate doses empirically using dose-response curves in target neuronal populations .

Advanced Research Questions

Q. How does this compound’s antagonism at the NMDA receptor glycine site impact experimental interpretations?

At concentrations >20 μM, CNQX may inhibit NMDA receptors via glycine site antagonism, complicating data interpretation in studies assuming exclusive AMPA/kainate blockade . To isolate NMDA effects, combine CNQX with glycine (10 μM) or use selective NMDA antagonists (e.g., DL-AP5). Validate receptor specificity using knockout models or pharmacological rescue experiments .

Q. What methodological considerations are critical for in vivo intracerebral infusion of this compound?

For intracerebral delivery (e.g., hippocampal CA1), dissolve CNQX in sterile saline (1–3 mM) and infuse at 0.5–1 μL/min to minimize tissue damage . Pre-test infusion parameters in mock experiments with dye to verify spread. Use osmotic pumps for sustained delivery and include vehicle controls (saline) to account for volume effects .

Q. How can this compound be used to study synaptic plasticity and neuroprotection?

CNQX blocks AMPA/kainate-dependent long-term potentiation (LTP) in hippocampal slices. Apply 10 μM CNQX during induction phases to isolate NMDA-dependent LTP . In neuroprotection assays, pre-treat neuronal cultures with 5–10 μM CNQX prior to excitotoxic insults (e.g., kainic acid) to reduce calcium influx and apoptosis .

Q. What are the limitations of this compound in dissecting glutamatergic signaling pathways?

  • Cross-reactivity : Antagonism at NMDA glycine sites at high doses .
  • Incomplete blockade : Residual EPSCs may persist due to kainate receptor heterogeneity .
  • Kinetics : Rapid washout in vivo limits prolonged inhibition . Mitigate these by combining CNQX with subtype-specific antagonists (e.g., NBQX for AMPA) and validating with genetic models .

Data Contradiction Analysis

Q. How to resolve discrepancies in CNQX’s reported effects on GABAergic transmission?

Some studies report CNQX increases GABAₐ receptor-mediated currents in dentate granule cells, likely via disinhibition . Others observe no direct GABAergic effects. To clarify:

  • Use GABAₐ antagonists (e.g., gabazine) alongside CNQX.
  • Compare results across brain regions (e.g., cortex vs. hippocampus) due to circuit-specific interactions .

Methodological Tables

Parameter Recommendation References
Solubility20–25 mM in water or saline
Working Concentration (AMPA)1–10 μM
Stability (-20°C)≤1 month in aliquots
IC₅₀ (AMPA vs. kainate)0.3 μM (AMPA), 1.5 μM (kainate)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CNQX disodium salt
Reactant of Route 2
CNQX disodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.